4-Aminobenzene-1,2-diol hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

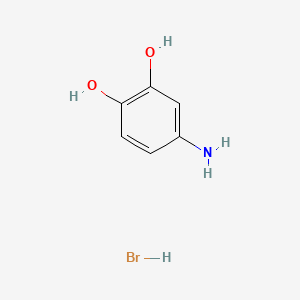

4-Aminobenzene-1,2-diol hydrobromide is an organic compound with the molecular formula C6H8BrNO2 and a molecular weight of 206.04 . It is a solid substance that is stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for 4-Aminobenzene-1,2-diol hydrobromide is 1S/C6H7NO2.BrH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H . This indicates that the compound consists of a benzene ring with two hydroxyl groups and one amino group attached to it.Physical And Chemical Properties Analysis

4-Aminobenzene-1,2-diol hydrobromide is a solid substance that is stored in a dry room at normal temperature . It has a boiling point of 363.8°C at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Chemical Applications

4-Aminobenzene-1,2-diol hydrobromide is an important compound in the field of organic synthesis and chemical applications. Research has shown that derivatives of aminobenzene, like 2,6-Dibromoaniline, are crucial for the synthesis of pharmaceuticals, alkaloids, and ferromagnetics. These compounds are typically synthesized using methods involving hydrolysis and bromination processes, indicating the significance of 4-aminobenzene derivatives in chemical synthesis (Geng Rui-xue, 2004).

Corrosion Inhibition

Studies on 2-aminobenzene-1,3-dicarbonitriles derivatives, closely related to 4-aminobenzene-1,2-diol hydrobromide, demonstrate their utility as corrosion inhibitors. These compounds exhibit high inhibition efficiency, revealing their potential in protecting metals like steel and aluminum from corrosion (C. Verma, M. Quraishi, Ambrish Singh, 2015), (C. Verma, Poonam Singh, I. Bahadur, E. Ebenso, M. Quraishi, 2015).

Pharmaceutical and Biomedical Applications

Compounds related to 4-aminobenzene-1,2-diol hydrobromide have been found in natural products and have applications in pharmaceuticals and biomedical fields. For instance, 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, which include a 4-hydroxybenzyl unit similar to 4-aminobenzene-1,2-diol, have been identified and have potential biomedical applications (Qing-lan Guo et al., 2015).

Polymer Chemistry

In the field of polymer chemistry, 4-aminobenzene-1,2-diol hydrobromide-related compounds play a significant role. For example, metal-incorporated aniline formaldehyde resins, synthesized from similar aminobenzene derivatives, exhibit antimicrobial activity and are used in medical and biomaterial applications (N. Nishat, R. Rasool, S. Khan, S. Parveen, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

4-aminobenzene-1,2-diol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.BrH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAHPMGEFWJMCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655085 |

Source

|

| Record name | 4-Aminobenzene-1,2-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobenzene-1,2-diol hydrobromide | |

CAS RN |

158627-59-9 |

Source

|

| Record name | 4-Aminobenzene-1,2-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,9AS)-7-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B584537.png)

![Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine](/img/structure/B584546.png)

![Heptanoic acid, 2-amino-3-fluoro-, [S-(R*,R*)]- (9CI)](/img/no-structure.png)

![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)